molecular formula C18H24ClN3O B4016490 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-(5-chloro-2-propoxybenzyl)methanamine

1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-(5-chloro-2-propoxybenzyl)methanamine

Cat. No. B4016490
M. Wt: 333.9 g/mol
InChI Key: AMHJMNIUQFTWSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-(5-chloro-2-propoxybenzyl)methanamine" typically involves multi-step reactions, including condensation, cycloaddition, and potentially palladium-catalyzed cross-coupling reactions. A related compound, synthesized through 1,3-dipolar cycloaddition reaction of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine, serves as an example of the complexity involved in synthesizing such molecules (Aouine, El Hallaoui, & Alami, 2014).

Molecular Structure Analysis

Molecular structure analysis often relies on spectroscopic techniques such as NMR, IR, and MS, alongside single-crystal X-ray diffraction for unambiguous structure determination. The synthesis and structural elucidation of compounds like "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid" highlight the use of these techniques in confirming molecular configurations (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can vary significantly depending on the substituents and reaction conditions. For instance, the reactivity of N-aryl-1H-benzotriazolyl-1-methanamines with allyl trimethylsilanes under Lewis acid conditions showcases the potential for regioselective functionalization of similar compounds (Katritzky, Cui, & Long, 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. The analysis of hydrogen-bonded chains and sheets in compounds like "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate" provides insight into how structural features influence physical properties (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and the presence of functional groups, dictate the compound's applications and reactions. The selective reactivity of meta-chloroperbenzoic acid for deprotection sequences in synthesis pathways exemplifies the nuanced understanding required for manipulating such compounds (Barili et al., 1990).

properties

IUPAC Name

1-(5-chloro-2-propoxyphenyl)-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-4-8-22-13-16(14(3)21-22)12-20-11-15-10-17(19)6-7-18(15)23-9-5-2/h4,6-7,10,13,20H,1,5,8-9,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHJMNIUQFTWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)CNCC2=CN(N=C2C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-(5-chloro-2-propoxybenzyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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